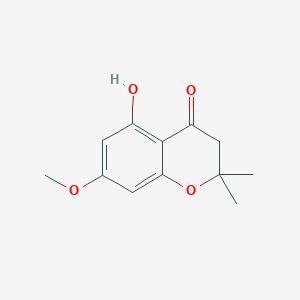![molecular formula C19H21N5O2S2 B2859221 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 921876-84-8](/img/structure/B2859221.png)
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of thiazole and benzothiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling through acylation and urea formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and efficient purification techniques, such as crystallization and chromatography, ensures the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the urea and thiazole moieties, resulting in the formation of amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the urea group can produce amines.
科学研究应用
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
相似化合物的比较
Similar Compounds
Thiazole derivatives:
Benzothiazole derivatives: Similar compounds, like 6-substituted benzo[d]thiazoles, are studied for their biological activities and use in medicinal chemistry.
Uniqueness
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is unique due to its combination of thiazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications.
属性
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-11-6-7-14-15(8-11)28-19(22-14)23-16(25)9-13-10-27-18(21-13)24-17(26)20-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,22,23,25)(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELICOOJWSOVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile](/img/structure/B2859138.png)

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)
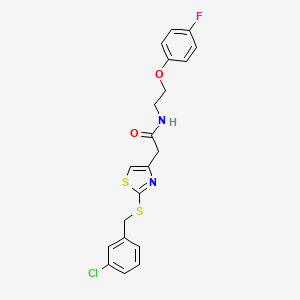
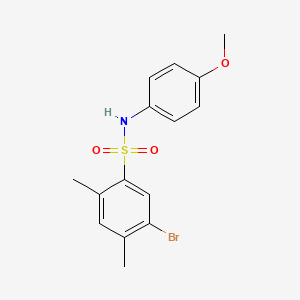

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
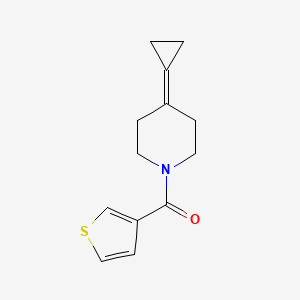
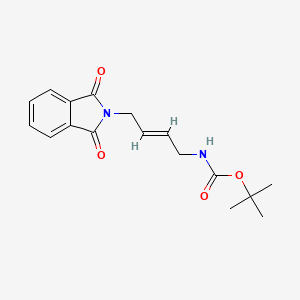

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

